molecular formula C18H21ClN2O2S B2371839 2-(4-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide CAS No. 946374-45-4

2-(4-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2371839
CAS No.: 946374-45-4
M. Wt: 364.89
InChI Key: WAHIXHZMSAIJMI-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide is a synthetic organic compound that features a chlorophenyl group, a morpholino group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide typically involves multi-step organic reactions. One common method might include:

    Formation of the Intermediate: Starting with 4-chlorobenzaldehyde, it undergoes a reaction with thiophene-3-carboxylic acid to form an intermediate compound.

    Amidation Reaction: The intermediate is then reacted with morpholine and acetic anhydride under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to form a phenyl group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its effects on biological systems, possibly as a ligand for receptors or enzymes.

    Medicine: Exploring its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(2-piperidino-2-(thiophen-3-yl)ethyl)acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    2-(4-chlorophenyl)-N-(2-morpholino-2-(furan-3-yl)ethyl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

2-(4-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide is unique due to the combination of its chlorophenyl, morpholino, and thiophene groups, which confer specific chemical and biological properties that may not be present in similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2S/c19-16-3-1-14(2-4-16)11-18(22)20-12-17(15-5-10-24-13-15)21-6-8-23-9-7-21/h1-5,10,13,17H,6-9,11-12H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHIXHZMSAIJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)CC2=CC=C(C=C2)Cl)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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